2-Propoxybenzohydrazide
Overview
Description
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research has explored its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The synthesis of 2-Propoxybenzohydrazide can be achieved through the reaction of benzoyl hydrazide with 2-chloropropanol . The process involves dissolving benzoyl hydrazide in a suitable solvent, adding an appropriate amount of a base such as sodium hydroxide or sodium carbonate, and stirring the mixture . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
Condensation: It can react with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines.
Mechanism of Action
The mechanism of action of 2-Propoxybenzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Propoxybenzohydrazide can be compared with other benzohydrazide derivatives. Similar compounds include:
Benzohydrazide: The parent compound, which lacks the propoxy group.
2-Methoxybenzohydrazide: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxybenzohydrazide: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-propoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRCLMKIDAUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406521 | |
Record name | 2-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-40-3 | |
Record name | 2-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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